5-(4-isopropylphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
Description
Spiro compounds are structurally unique due to their fused ring systems and stereochemical rigidity, which confer diverse biological and photochemical properties . The compound 5-(4-isopropylphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone belongs to this class, featuring a spiro[furopyrrole-indene] core with aryl substituents.
Properties
IUPAC Name |
1-(4-methylphenyl)-5-(4-propan-2-ylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO5/c1-16(2)18-12-14-20(15-13-18)31-28(34)23-24(29(31)35)30(36-25(23)19-10-8-17(3)9-11-19)26(32)21-6-4-5-7-22(21)27(30)33/h4-16,23-25H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHKZZTYFWSEOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C(C)C)C5(O2)C(=O)C6=CC=CC=C6C5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups: The main compound’s 4-isopropylphenyl group is electron-donating, contrasting with chlorine (Cl) or bromine (Br) substituents in analogs . This difference may alter charge distribution, affecting interactions with biological targets or catalytic sites. Chlorinated analogs (e.g., C₂₇H₁₇Cl₂NO₅) exhibit higher molecular weights and polarity, which could influence pharmacokinetic properties like absorption and metabolism .
Biological Activity :
- While direct activity data for the main compound are unavailable, spiro compounds with aryl substituents are frequently associated with antimicrobial and antitumor activities due to their ability to intercalate DNA or inhibit enzymes .
Limitations and Contradictions in Evidence
- Contradictions: discusses lumping strategies for modeling organic compounds, which assumes structural similarity dictates behavior. However, minor substituent changes (e.g., Cl vs. isopropyl) can drastically alter properties, challenging this assumption .
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